molecular formula C30H26N4O8 B12354634 (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate

(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate

Cat. No.: B12354634
M. Wt: 570.5 g/mol
InChI Key: DMLWXTGTMOYRRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate is a useful research compound. Its molecular formula is C30H26N4O8 and its molecular weight is 570.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes:

  • Dioxole moiety : The presence of a dioxole ring contributes to its stability and reactivity.
  • Benzimidazole core : This heterocyclic structure is often associated with various biological activities, including anticancer and antimicrobial properties.

Structural Formula

C29H31N6O6\text{C}_{29}\text{H}_{31}\text{N}_6\text{O}_6

Anticancer Activity

Research indicates that compounds similar to the one described have shown significant anticancer properties. For instance:

  • Mechanism of Action : The benzimidazole component has been implicated in inhibiting tubulin polymerization, which is crucial for cancer cell division. This leads to cell cycle arrest in the G2/M phase.
  • Case Studies : In vitro studies have demonstrated that derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .

Antimicrobial Properties

The compound also exhibits antibacterial and antifungal activities:

  • Inhibition of Pathogens : Studies have shown that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi .
  • Mechanisms : The dioxole structure may enhance membrane permeability, allowing for increased uptake of the drug into microbial cells.

Angiotensin II Receptor Blockade

The compound has been studied for its potential as an angiotensin II receptor blocker (ARB):

  • Pharmacodynamics : It competes with angiotensin II for binding to the AT1 receptor, leading to vasodilation and reduced blood pressure .
  • Clinical Relevance : ARBs are widely used in treating hypertension and heart failure.

Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibition of tubulin polymerization
AntimicrobialDisruption of microbial membrane integrity
Angiotensin II BlockCompetitive inhibition at AT1 receptor

Case Study 1: Anticancer Efficacy

A study investigated the anticancer effects of a benzimidazole derivative similar to our compound on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment.

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial efficacy against Staphylococcus aureus and Candida albicans. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens.

Properties

Molecular Formula

C30H26N4O8

Molecular Weight

570.5 g/mol

IUPAC Name

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate

InChI

InChI=1S/C30H26N4O8/c1-3-38-28-31-23-10-6-9-22(27(35)39-16-24-17(2)40-30(37)41-24)25(23)34(28)15-18-11-13-19(14-12-18)20-7-4-5-8-21(20)26-32-29(36)42-33-26/h4-14,26,33H,3,15-16H2,1-2H3,(H,32,36)

InChI Key

DMLWXTGTMOYRRZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5NC(=O)ON5)C(=O)OCC6=C(OC(=O)O6)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.